molecular formula C15H24ClN3O3 B5515146 (4S)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol

(4S)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol

Cat. No. B5515146
M. Wt: 329.82 g/mol
InChI Key: RQEPWNNFYSVRHU-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to a class of chemicals that are of interest due to their potential biological activities and applications in various fields of chemistry and pharmacology. Although specific information on this compound is not directly available, related compounds have been explored for their interactions with biological targets, synthesis methods, and structural analysis, which provides a basis for understanding its significance.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structure. For instance, compounds with similar pyrazole and piperidine motifs have been synthesized through methods such as nucleophilic aromatic substitution, followed by various functionalization steps to introduce specific substituents (Kumar et al., 2004; Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by X-ray crystallography or computational modeling to determine the arrangement of atoms and the geometry around the core structure. Studies often reveal planar arrangements or specific conformations that are critical for their biological activity or chemical reactivity (Rodier et al., 1994).

Chemical Reactions and Properties

Chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are key aspects. The presence of functional groups such as carbonyl, methoxy, and chloro substituents influences its reactivity and interactions with biological targets or other chemicals (Shestopalov et al., 2002).

Scientific Research Applications

Crystal Structure and Antimicrobial Activity

Research involving similar chemical structures often focuses on the synthesis and characterization of novel compounds, exploring their potential applications based on their chemical properties. For example, a study on the crystal structure of a pyran derivative revealed its antimicrobial activities, suggesting that compounds with similar chemical structures could be investigated for their efficacy against bacterial and fungal infections (Okasha et al., 2022).

Ligands for Receptor Studies

Compounds with pyrazole and piperidine components have been explored as ligands for receptor studies, indicating their potential in understanding receptor-mediated processes and designing receptor-specific drugs. For instance, 4-heterocyclylpiperidines have been studied for their selectivity and affinity towards human dopamine receptors, highlighting the role of specific functional groups in enhancing receptor interaction (Rowley et al., 1997).

Molecular Docking and Quantum Chemical Calculations

Studies involving molecular docking and quantum chemical calculations of compounds with similar functionalities to the requested compound can provide insights into their molecular interactions, electronic structure, and potential biological effects. This computational approach helps in predicting the activity and binding affinity of compounds towards specific biological targets (Viji et al., 2020).

properties

IUPAC Name

(4-chloro-2-ethylpyrazol-3-yl)-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClN3O3/c1-5-19-12(11(16)8-17-19)13(20)18-7-6-15(21,10-22-4)14(2,3)9-18/h8,21H,5-7,9-10H2,1-4H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEPWNNFYSVRHU-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)N2CCC(C(C2)(C)C)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)Cl)C(=O)N2CC[C@](C(C2)(C)C)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol

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